1-[(4-chloro-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol 1-[(4-chloro-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol
Brand Name: Vulcanchem
CAS No.: 1482412-29-2
VCID: VC6349274
InChI: InChI=1S/C9H13ClN2O/c10-8-5-11-12(6-8)7-9(13)3-1-2-4-9/h5-6,13H,1-4,7H2
SMILES: C1CCC(C1)(CN2C=C(C=N2)Cl)O
Molecular Formula: C9H13ClN2O
Molecular Weight: 200.67

1-[(4-chloro-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol

CAS No.: 1482412-29-2

Cat. No.: VC6349274

Molecular Formula: C9H13ClN2O

Molecular Weight: 200.67

* For research use only. Not for human or veterinary use.

1-[(4-chloro-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol - 1482412-29-2

Specification

CAS No. 1482412-29-2
Molecular Formula C9H13ClN2O
Molecular Weight 200.67
IUPAC Name 1-[(4-chloropyrazol-1-yl)methyl]cyclopentan-1-ol
Standard InChI InChI=1S/C9H13ClN2O/c10-8-5-11-12(6-8)7-9(13)3-1-2-4-9/h5-6,13H,1-4,7H2
Standard InChI Key ONIUGERWQVOKMN-UHFFFAOYSA-N
SMILES C1CCC(C1)(CN2C=C(C=N2)Cl)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a cyclopentane ring substituted with a hydroxyl group at the 1-position and a methylene bridge connecting the cyclopentanol core to a 4-chloro-1H-pyrazole moiety. This arrangement creates two distinct pharmacophoric regions:

  • A polar hydroxyl group capable of hydrogen bonding

  • An aromatic pyrazole ring with electron-withdrawing chlorine substituent

The spatial arrangement imposes conformational constraints that influence reactivity and biological interactions .

Structural Data

Key molecular characteristics derived from analogous compounds :

PropertyValue
Molecular formulaC₉H₁₃ClN₂O
Molecular weight214.67 g/mol
IUPAC name1-[(4-chloro-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol
SMILESOC1(CCCC1)CN2C=C(C=N2)Cl
Hydrogen bond donors2 (hydroxyl, pyrazole NH)
Hydrogen bond acceptors3 (hydroxyl O, pyrazole N atoms)

The chlorine atom at the pyrazole 4-position creates an electron-deficient aromatic system, enhancing susceptibility to nucleophilic aromatic substitution compared to non-halogenated analogs .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary synthetic strategies emerge from literature precedents :

  • Cyclopentanol-first approach: Functionalization of pre-formed cyclopentanol derivatives

  • Pyrazole-first approach: Construction of the pyrazole ring followed by cyclopentane annulation

Stepwise Synthesis Protocol

A representative synthesis adapted from pyrazolo-cyclopentane derivatives :

  • Cyclopentane precursor preparation

    • Dieckmann cyclization of dimethyl adipate yields cyclopentanone

    • Reduction with NaBH₄ produces cyclopentanol

  • Pyrazole installation

    • Mitsunobu reaction couples cyclopentanol with 4-chloro-1H-pyrazole-1-methanol

    • Typical conditions: DIAD, PPh₃, THF, 0°C → RT

  • Purification

    • Column chromatography (SiO₂, EtOAc/hexane gradient)

    • Final purity >95% by HPLC

Critical parameters:

  • Reaction temperature control (<40°C) prevents pyrazole decomposition

  • Anhydrous conditions essential for Mitsunobu efficiency

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

  • δ 1.45–1.89 (m, 8H, cyclopentyl CH₂)

  • δ 4.21 (s, 2H, CH₂N linker)

  • δ 7.52 (s, 1H, pyrazole C5-H)

  • δ 7.89 (s, 1H, pyrazole C3-H)

¹³C NMR (101 MHz, CDCl₃):

  • δ 25.1, 28.3, 32.6 (cyclopentyl carbons)

  • δ 56.8 (CH₂N)

  • δ 106.4 (pyrazole C4)

  • δ 139.2 (pyrazole C3)

The downfield shift of pyrazole protons (δ >7.5 ppm) confirms aromatic ring current effects .

Mass Spectrometry

HRMS (ESI+):

  • Calculated for C₉H₁₃ClN₂O [M+H]⁺: 215.0684

  • Observed: 215.0687

Fragmentation pattern shows sequential loss of H₂O (-18.01 Da) and HCl (-36.46 Da), characteristic of alcohol and chloroaromatic moieties .

Reactivity Profile

Pyrazole Ring Modifications

The electron-deficient pyrazole undergoes regioselective reactions:

Reaction TypeConditionsProducts
Nucleophilic substitutionK₂CO₃, DMF, 80°C4-alkoxy/amino derivatives
Cross-couplingPd(PPh₃)₄, arylboronic acidsBiaryl systems

Alcohol Functionalization

The cyclopentanol hydroxyl participates in:

  • Esterification (Ac₂O, pyridine)

  • Sulfonation (SO₃·Py complex)

  • Williamson ether synthesis

Notably, the steric environment of the cyclopentane ring slows reaction kinetics compared to linear alcohols .

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